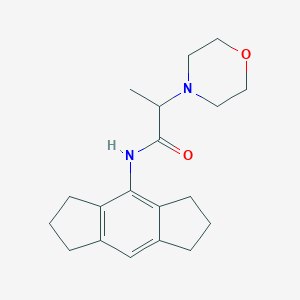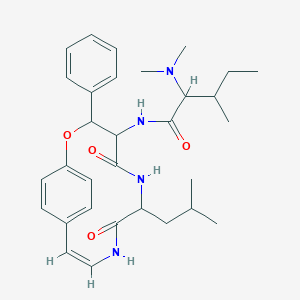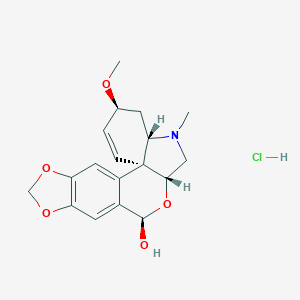![molecular formula C17H22N2 B232179 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. AH-7921 has been of interest to the scientific community due to its potent analgesic effects and its potential as a research tool to study opioid receptors and pain pathways.
Mécanisme D'action
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile acts as a selective agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has some activity at the delta-opioid receptor, but has little to no activity at the kappa-opioid receptor. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a potent analgesic, with an efficacy similar to that of morphine in animal models.
Biochemical and Physiological Effects
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its rewarding effects. It also has been shown to decrease the release of glutamate, which may contribute to its analgesic effects. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has also been shown to have respiratory depressant effects, which may contribute to its potential for overdose.
Avantages Et Limitations Des Expériences En Laboratoire
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has a number of advantages for use in lab experiments. It is a potent analgesic, with well-established synthesis methods and reproducibility. However, there are also some limitations to its use. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a potential for abuse and overdose, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile. One area of interest is the development of new treatments for pain and addiction based on 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile and other opioid receptor agonists. Another area of interest is the development of new compounds that are more selective for specific opioid receptors, which may have fewer side effects and greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, particularly with regard to its potential for overdose and addiction.
Conclusion
In conclusion, 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a synthetic opioid analgesic that has been of interest to the scientific community due to its potent analgesic effects and its potential as a research tool to study opioid receptors and pain pathways. Its synthesis method has been well-established and is reproducible, making it a valuable tool for scientific research. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has a number of advantages for use in lab experiments, but also has some limitations due to its potential for abuse and overdose. There are a number of future directions for research on 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, including the development of new treatments for pain and addiction, the development of new compounds that are more selective for specific opioid receptors, and further research on the biochemical and physiological effects of 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile.
Méthodes De Synthèse
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile is synthesized by reacting 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with aniline and acetic anhydride to form the corresponding acetate. This is then reacted with potassium cyanide to produce 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile. The synthesis method has been well-established and is reproducible, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has been used extensively in scientific research to study opioid receptors and pain pathways. It has been shown to have potent analgesic effects in animal models, and has been used to study the effects of opioids on the central nervous system. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has also been used to study the role of opioid receptors in addiction and withdrawal, and to develop new treatments for pain and addiction.
Propriétés
Nom du produit |
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
3-anilino-4,7,7-trimethylbicyclo[2.2.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C17H22N2/c1-15(2)13-9-10-16(15,3)17(11-13,12-18)19-14-7-5-4-6-8-14/h4-8,13,19H,9-11H2,1-3H3 |
Clé InChI |
CTISDAYLFQVGTJ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C#N)NC3=CC=CC=C3)C)C |
SMILES canonique |
CC1(C2CCC1(C(C2)(C#N)NC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)
![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)